molecular formula C19H21NO6S B15188746 (E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol CAS No. 127906-28-9

(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol

Cat. No.: B15188746
CAS No.: 127906-28-9
M. Wt: 391.4 g/mol
InChI Key: WQBXBEXKCHIDCS-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Aldol Condensation: This reaction forms the carbon-carbon double bond in the but-2-enedioic acid moiety.

    Thioether Formation: The phenylsulfanyl group is introduced via nucleophilic substitution reactions.

    Dimethylamino Group Introduction: This step involves the reaction of a suitable precursor with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the but-2-enedioic acid moiety to a single bond.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated butanedioic acid derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the dimethylamino group can interact with amino acid residues in proteins, affecting their function. The phenylsulfanyl group may participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar in having a phenyl group with a functional substituent.

    3-Cyanophenylboronic acid: Shares the phenyl group but with a different substituent.

    4-Fluorophenylboronic acid: Another phenyl derivative with a different functional group.

Uniqueness

(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol is unique due to its combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

127906-28-9

Molecular Formula

C19H21NO6S

Molecular Weight

391.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol

InChI

InChI=1S/C15H17NO2S.C4H4O4/c1-16(2)10-11-5-3-4-6-14(11)19-15-8-7-12(17)9-13(15)18;5-3(6)1-2-4(7)8/h3-9,17-18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WQBXBEXKCHIDCS-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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